2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is an organic compound with the molecular formula C19H21N5O3S and a molecular weight of 399.475 g/mol . This compound is a derivative of benzaldehyde, featuring two methoxy groups at positions 2 and 5 on the phenyl ring, and a hydrazone moiety attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the following steps :
Formation of 2,5-Dimethoxybenzaldehyde: This compound is synthesized by the methylation of 2,5-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of 3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate is prepared by the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Formation of the Hydrazone: The final step involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst such as acetic acid.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxybenzyl alcohol.
Substitution: 2,5-Dimethoxybenzaldehyde derivatives.
Scientific Research Applications
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets and pathways . The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: An intermediate in the synthesis.
2,4-Dimethoxybenzaldehyde: A structurally similar compound with different substitution patterns.
Uniqueness
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage derived from 2,5-dimethoxybenzaldehyde and a triazole moiety. Its molecular formula is C19H21N5O3S with a molecular weight of approximately 385.46 g/mol. The structural formula is shown below:
Synthesis
The synthesis of this hydrazone typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst. The reaction conditions are crucial for achieving high yields and purity of the product.
Antimicrobial Activity
Recent studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dimethoxybenzaldehyde hydrazone have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to higher values depending on the specific structure of the compound tested .
Antioxidant Activity
The antioxidant capacity of related hydrazones has been evaluated using several assays including DPPH radical scavenging and ABTS assays. Compounds demonstrated varying degrees of effectiveness in reducing oxidative stress markers in vitro. Notably, some derivatives exhibited antioxidant activity comparable to Trolox, a standard antioxidant .
Anticancer Activity
In vitro studies have highlighted the potential anticancer properties of 2,5-dimethoxybenzaldehyde hydrazone derivatives. For example, certain compounds showed selective cytotoxicity against various cancer cell lines such as HepG2 and LN-229 with IC50 values as low as 0.77 µM . These findings suggest that modifications in the hydrazone structure can significantly enhance anticancer activity.
Study on Antimicrobial Properties
A recent study synthesized a series of hydrazone derivatives from 2,5-dimethoxybenzaldehyde and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that certain derivatives had potent antibacterial effects against MRSA and other resistant strains, supporting their potential as lead compounds for antibiotic development .
Study on Antioxidant Effects
Another investigation focused on the antioxidant properties of similar hydrazones using cell-based assays. It was found that these compounds effectively inhibited LDL oxidation and reduced reactive oxygen species (ROS) generation in human endothelial cells. This suggests a protective role against oxidative stress-related diseases .
Data Summary
Biological Activity | Assay Type | Results |
---|---|---|
Antimicrobial | MIC | Effective against MRSA (MIC = 3.91 µg/mL) |
Antioxidant | DPPH | Comparable to Trolox in scavenging activity |
Anticancer | IC50 | Selective cytotoxicity (IC50 = 0.77 µM for LN-229) |
Properties
CAS No. |
624725-76-4 |
---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-15-7-5-13(6-8-15)18-21-22-19(28)24(18)23-20-12-14-11-16(25-2)9-10-17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+ |
InChI Key |
LAOFGZFESCMAPT-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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